Cas no 31201-52-2 (4-Bromo-6-nitrobenzo[cd]indol-2(1h)-one)
![4-Bromo-6-nitrobenzo[cd]indol-2(1h)-one structure](https://ja.kuujia.com/scimg/cas/31201-52-2x500.png)
4-Bromo-6-nitrobenzo[cd]indol-2(1h)-one 化学的及び物理的性質
名前と識別子
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- 4-Bromo-6-nitrobenzo[cd]indol-2(1h)-one
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- インチ: 1S/C11H5BrN2O3/c12-5-3-6-9(14(16)17)2-1-8-10(6)7(4-5)11(15)13-8/h1-4H,(H,13,15)
- InChIKey: NINGWLWRQHZEDX-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C2C(NC3C=CC(=C(C=1)C=32)[N+](=O)[O-])=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 0
- 複雑さ: 370
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 74.9
4-Bromo-6-nitrobenzo[cd]indol-2(1h)-one 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
4-Bromo-6-nitrobenzo[cd]indol-2(1h)-oneに関する追加情報
4-Bromo-6-nitrobenzo[cd]indol-2(1h)-one (CAS No. 31201-52-2): A Comprehensive Overview of Its Properties and Applications
4-Bromo-6-nitrobenzo[cd]indol-2(1h)-one (CAS No. 31201-52-2) is a specialized heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound, characterized by its unique benzo[cd]indole core structure, is often explored for its potential applications in drug discovery and material science. Researchers are particularly interested in its nitro and bromo functional groups, which contribute to its reactivity and versatility in synthetic pathways.
The molecular formula of 4-Bromo-6-nitrobenzo[cd]indol-2(1h)-one is C11H5BrN2O3, with a molecular weight of approximately 293.07 g/mol. Its structure features a fused aromatic system, which is a key reason for its stability and utility in various chemical reactions. The presence of both electron-withdrawing (nitro) and electron-donating (bromo) groups makes this compound a valuable intermediate in the synthesis of more complex molecules. This dual functionality is often leveraged in cross-coupling reactions and catalyzed transformations, which are hot topics in modern organic chemistry.
One of the most frequently searched questions about 4-Bromo-6-nitrobenzo[cd]indol-2(1h)-one is its solubility and stability under different conditions. Studies indicate that this compound is generally soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but exhibits limited solubility in water. Its stability is influenced by factors like pH and temperature, making it crucial to store it in a cool, dry environment to prevent degradation. These properties are critical for researchers who rely on this compound for high-throughput screening and medicinal chemistry applications.
In the pharmaceutical industry, 4-Bromo-6-nitrobenzo[cd]indol-2(1h)-one is often investigated for its potential as a kinase inhibitor or enzyme modulator. The benzo[cd]indole scaffold is known to interact with various biological targets, and the addition of nitro and bromo substituents can enhance its binding affinity. Recent trends in drug discovery emphasize the importance of such heterocyclic compounds in developing treatments for diseases like cancer and inflammatory disorders, aligning with the growing demand for targeted therapies.
Another area where 4-Bromo-6-nitrobenzo[cd]indol-2(1h)-one finds application is in material science, particularly in the development of organic semiconductors and photovoltaic materials. Its conjugated aromatic system and electron-deficient nitro group make it a candidate for use in optoelectronic devices. With the rise of renewable energy technologies, researchers are increasingly exploring such compounds for their potential in improving the efficiency of solar cells and light-emitting diodes (LEDs).
The synthesis of 4-Bromo-6-nitrobenzo[cd]indol-2(1h)-one typically involves multi-step reactions, starting from commercially available precursors like indole derivatives. Key steps often include nitration and bromination, followed by purification via column chromatography or recrystallization. Optimizing these synthetic routes is a common topic in academic and industrial research, as it directly impacts the compound's yield and purity—factors that are critical for its downstream applications.
From a market perspective, the demand for 4-Bromo-6-nitrobenzo[cd]indol-2(1h)-one is driven by its utility in both pharmaceutical and material science sectors. Suppliers often highlight its high purity (≥95%) and compliance with industry standards, which are essential for researchers and manufacturers. The compound's price and availability can vary depending on the scale of production and regional supply chains, making it a subject of interest for procurement specialists.
In summary, 4-Bromo-6-nitrobenzo[cd]indol-2(1h)-one (CAS No. 31201-52-2) is a versatile compound with broad applications in drug discovery, material science, and synthetic chemistry. Its unique structural features and functional groups make it a valuable tool for researchers exploring new therapeutic agents and advanced materials. As the scientific community continues to uncover its potential, this compound is likely to remain a focal point in cutting-edge research and innovation.
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